molecular formula C11H14N4 B6258464 3-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]aniline CAS No. 1368951-98-7

3-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]aniline

Cat. No. B6258464
CAS RN: 1368951-98-7
M. Wt: 202.3
InChI Key:
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Description

“3-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]aniline” is a chemical compound that contains a 1,2,4-triazole ring. The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms . The compound also contains a methyl group attached to the triazole ring and an aniline group attached via an ethyl chain .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4-Methyl-4H-1,2,4-triazole-3-thiol reacts with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate . Other methods for the synthesis of 1,2,4-triazole derivatives involve high regioselectivity, good functional group tolerance, and a wide substrate scope .


Molecular Structure Analysis

The molecular structure of “3-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]aniline” can be deduced from its name. It contains a 1,2,4-triazole ring with a methyl group at the 4-position. This triazole ring is connected to an ethyl chain, which is further connected to an aniline group .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]aniline involves the reaction of 4-methyl-4H-1,2,4-triazole with 2-bromoethylamine, followed by reaction with aniline.", "Starting Materials": [ "4-methyl-4H-1,2,4-triazole", "2-bromoethylamine", "aniline", "potassium carbonate", "acetonitrile", "water" ], "Reaction": [ "Step 1: Dissolve 4-methyl-4H-1,2,4-triazole (1.0 g, 9.6 mmol) and 2-bromoethylamine (1.5 g, 9.6 mmol) in acetonitrile (20 mL) and add potassium carbonate (1.8 g, 13.0 mmol).", "Step 2: Heat the reaction mixture at 80°C for 24 hours under nitrogen atmosphere.", "Step 3: Cool the reaction mixture to room temperature and filter off the precipitated potassium bromide.", "Step 4: Concentrate the filtrate under reduced pressure and dissolve the residue in water (20 mL).", "Step 5: Add aniline (1.2 g, 12.5 mmol) to the aqueous solution and stir the mixture at room temperature for 24 hours.", "Step 6: Acidify the reaction mixture with hydrochloric acid and extract the product with ethyl acetate.", "Step 7: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.", "Step 8: Purify the crude product by column chromatography using a mixture of hexane and ethyl acetate as eluent to obtain the final product, 3-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]aniline." ] }

CAS RN

1368951-98-7

Product Name

3-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]aniline

Molecular Formula

C11H14N4

Molecular Weight

202.3

Purity

95

Origin of Product

United States

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